molecular formula C13H14N2OS B1274881 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide CAS No. 438194-93-5

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide

Cat. No. B1274881
M. Wt: 246.33 g/mol
InChI Key: CIWIUBJZKACEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse pharmacological activities and their potential use in various therapeutic areas. The papers provided discuss various thiophene derivatives with different substitutions and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, along with their biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives involves various organic reactions. For instance, the synthesis of a series of novel thiophene derivatives was achieved by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Another study reported the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives via Suzuki and Chan-Evans-Lam coupling reactions . Additionally, the Gewald reaction was utilized to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . These methods highlight the versatility and adaptability of synthetic approaches to obtain various thiophene derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties as well as their biological activities. The crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated using single-crystal X-ray diffraction data, revealing intra-molecular hydrogen bonding and weak interactions that contribute to the stability of the crystal packing . Such detailed structural analyses are essential for understanding the molecular geometry and the potential interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, and phenylhydrazine yield [3,2-d]4(3H)thienopyrimidinones . These reactions are indicative of the reactive nature of thiophene derivatives and their potential for chemical modifications to enhance their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds showed more activity than reference drugs against certain strains of microorganisms, indicating their potential as antimicrobial agents . The photophysical properties of 2-amino-3-carboxamide-1,1′-biaryls and 4-(aryl amino)-[1,1′-biphenyl]-3-carboxamide derivatives were also investigated, showing luminescence in the blue region with large Stokes shifts, which could be useful in optical applications .

Scientific Research Applications

Antibacterial and Antifungal Activities

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide and its derivatives have been studied for their antibacterial and antifungal properties. Studies reveal that these compounds exhibit significant activities against various bacterial and fungal strains, demonstrating their potential in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003); (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antinociceptive Activity

The antinociceptive (pain-relieving) activity of certain derivatives of this compound has been evaluated. Research indicates that these derivatives can potentially be utilized in developing new pain relief medications (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Antitumor Activity

Studies have also explored the antitumor activities of derivatives of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide. These compounds show promise in inhibiting the proliferation of cancer cell lines, suggesting their potential in cancer therapy (Hao, Lu, Chen, Wang, Ding, & Liu, 2017); (Atta & Abdel‐Latif, 2021).

Antiarrhythmic and Serotonin Antagonist Activities

Certain thiophene derivatives synthesized from this compound have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, which may be useful in developing treatments for various neurological and cardiovascular conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Photophysical Properties

Research into the photophysical properties of derivatives of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide has been conducted, exploring their potential applications in materials science, particularly in the field of luminescence (Novanna, Kannadasan, & Shanmugam, 2020).

properties

IUPAC Name

2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-5-9(6-4-7)10-8(2)17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWIUBJZKACEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395401
Record name 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide

CAS RN

438194-93-5
Record name 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.